2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde
Description
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative characterized by a trifluorophenyl substituent at position 2 of the imidazole ring and a carbaldehyde functional group at position 5. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of fluorine atoms, which can enhance metabolic stability and influence binding interactions in biological systems.
Properties
Molecular Formula |
C10H5F3N2O |
|---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15) |
InChI Key |
FZDCAHCVDHIZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated imidazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group in 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Imidazole Derivatives
Key Observations:
In contrast, 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole features an electron-donating methoxy group, which may increase solubility but reduce electrophilicity compared to fluorinated analogs.
Functional Group Position :
- The carbaldehyde group at position 5 (target compound) vs. position 2 (1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde ) affects reactivity. Aldehydes at position 5 are more likely to participate in nucleophilic additions or condensation reactions, as seen in benzimidazole syntheses .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The trifluorophenyl group in the target compound is expected to increase LogP compared to methoxy-substituted analogs (e.g., LogP = 2.6 for ), favoring membrane permeability.
Biological Activity
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde is a compound belonging to the imidazole family, which has garnered interest due to its diverse biological activities. Imidazole derivatives are known for their broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
The chemical structure of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde can be represented as follows:
- Molecular Formula : C11H7F3N2O
- Molecular Weight : 246.18 g/mol
Biological Activity Overview
The biological activities of imidazole derivatives are well-documented in literature. The following sections detail the specific activities associated with 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against common bacterial strains using the cylinder wells diffusion method. The results demonstrated varying degrees of inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde | 15 (E. coli), 18 (S. aureus) |
| Reference Drug (Norfloxacin) | 32 (E. coli), 34 (S. aureus) |
This data suggests that the compound possesses notable antibacterial activity comparable to established antibiotics .
Anticancer Activity
In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde was tested against the MCF-7 breast cancer cell line and exhibited cytotoxic effects with an IC50 value indicating effective concentration for inhibition .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has also been explored. In a comparative study with Phenylbutazone as a reference drug, certain derivatives showed significant reduction in inflammation markers in vitro. The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent .
The mechanism by which 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde exerts its biological effects may involve several pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
- Cell Cycle Arrest : Some studies suggest that imidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated a significant zone of inhibition for the tested compound against E. coli and S. aureus, supporting its use as a potential antimicrobial agent .
- Cytotoxicity against Cancer Cells : Another investigation assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines. The results revealed that certain substitutions on the imidazole ring enhanced the anticancer activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
